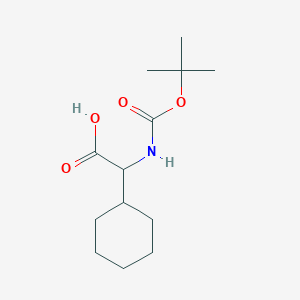

Ácido tert-butoxicarbonilamino-ciclohexil-acético

Descripción general

Descripción

Synthesis Analysis

The synthesis of tert-Butoxycarbonylamino-cyclohexyl-acetic acid derivatives involves a range of strategies, including regioselective functionalization, Curtius degradation, and cyclodimerization reactions. Lauffer and Mullican (2002) developed a simple method for synthesizing a dipeptide mimetic through regioselective functionalization, demonstrating the versatility of these compounds in synthesis. Similarly, Badland et al. (2010) described an improved synthesis of (1R,3S)-3-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid utilizing milder conditions, highlighting advancements in synthetic efficiency (Lauffer & Mullican, 2002); (Badland, Bains, Howard, Laity, & Newman, 2010).

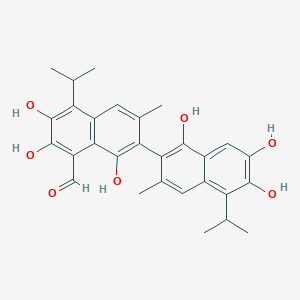

Molecular Structure Analysis

Molecular structure analysis of these compounds is crucial for understanding their chemical behavior and reactivity. The tert-butoxycarbonyl group's steric and electronic effects on the molecular structure significantly influence the acid-dissociation equilibria and reactivity of alpha-substituted acetic acids. For instance, Moriya, Tanimoto, and Makino (1993) investigated the substituent effect of the tert-butylaminoxyl group on acid-dissociation equilibria, providing insights into the electronic properties of these compounds (Moriya, Tanimoto, & Makino, 1993).

Chemical Reactions and Properties

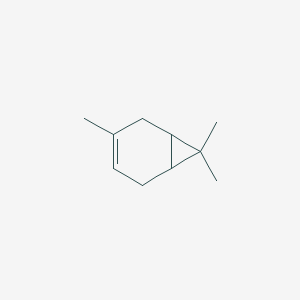

Tert-Butoxycarbonylamino-cyclohexyl-acetic acid derivatives participate in a wide array of chemical reactions, including cycloadditions, rearrangements, and cleavage reactions. The unique reactivity of these compounds allows for the construction of complex molecular architectures. For example, the work by Keess and Oestreich (2017) demonstrates the use of tert-butyl substituted cyclohexa-1,4-dienes as isobutane equivalents in transfer hydro-tert-butylation of alkenes, showcasing their utility in introducing tertiary alkyl groups into carbon frameworks (Keess & Oestreich, 2017).

Physical Properties Analysis

The physical properties of tert-Butoxycarbonylamino-cyclohexyl-acetic acid derivatives, such as solubility, melting point, and boiling point, are crucial for their application in synthetic processes. These properties are influenced by the tert-butoxycarbonyl group, which imparts significant steric bulk and affects the compound's phase behavior.

Chemical Properties Analysis

Chemically, these compounds exhibit a range of reactivities due to the presence of the tert-butoxycarbonyl group. This group serves as a protective group for amines, allowing for selective deprotection under mild conditions. Harris and Wilson (2009) explored the acylation of amino acids with tert.-butyl aminocarbonate, highlighting the compound's utility as a reagent for the introduction of protective groups in peptide synthesis (Harris & Wilson, 2009).

Aplicaciones Científicas De Investigación

Síntesis de dipéptidos

El compuesto se utiliza en la síntesis de dipéptidos . Se preparó una serie de líquidos iónicos a temperatura ambiente derivados de aminoácidos protegidos con tert-butoxicarbonilo (Boc-AAILs) disponibles comercialmente. Estos AAILs protegidos se utilizaron como materiales de partida en la síntesis de dipéptidos con reactivos de acoplamiento de uso común .

Síntesis orgánica

El compuesto muestra un alto potencial para su aplicación en el campo de la síntesis orgánica . Los AAILs protegidos son selectivamente reactivos, lo que los hace adecuados para su uso en síntesis orgánica .

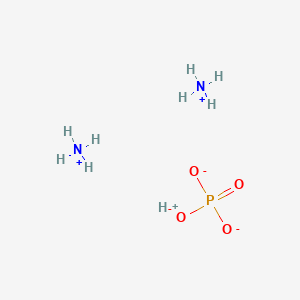

Desprotección de aminoácidos y péptidos

Se describe un método para la desprotección de Boc de aminoácidos y péptidos a alta temperatura en un líquido iónico de fosfonio . El líquido iónico tenía baja viscosidad, alta estabilidad térmica y demostró un efecto beneficioso .

Extracción de moléculas orgánicas polares solubles en agua

El estudio amplió la posibilidad de extracción de moléculas orgánicas polares solubles en agua utilizando líquidos iónicos . Esta podría ser una aplicación prometedora en el campo de la bioquímica y los farmacéuticos .

Mecanismo De Acción

Target of Action

It’s known that this compound is a derivative of glycine , an amino acid that plays a crucial role in the central nervous system. As such, it may interact with glycine receptors or other proteins involved in glycine metabolism.

Mode of Action

The compound contains a tert-butoxycarbonyl (Boc) group, which is a common protecting group used in organic synthesis . The Boc group can be removed under acidic conditions, revealing the underlying amine group . This property allows the compound to undergo various chemical reactions while protecting sensitive functional groups.

Pharmacokinetics

The Boc group increases the compound’s lipophilicity, which could enhance its absorption and distribution . More research is needed to confirm these hypotheses.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action of “tert-Butoxycarbonylamino-cyclohexyl-acetic acid”. For instance, the removal of the Boc group requires acidic conditions . Therefore, the compound’s activity could be influenced by the pH of its environment.

Safety and Hazards

The safety information for “tert-Butoxycarbonylamino-cyclohexyl-acetic acid” includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .

Propiedades

IUPAC Name |

2-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-10(11(15)16)9-7-5-4-6-8-9/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSUXZIPXYDQFCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1CCCCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60393627 | |

| Record name | N-Boc-2-Cyclohexyl-DL-glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35264-05-2 | |

| Record name | N-Boc-2-Cyclohexyl-DL-glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-{[(tert-butoxy)carbonyl]amino}-2-cyclohexylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

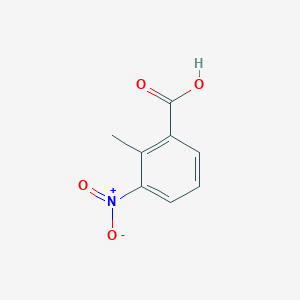

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

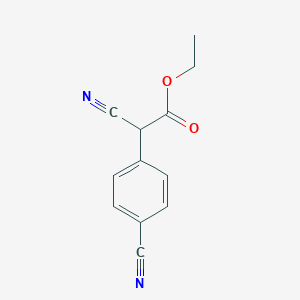

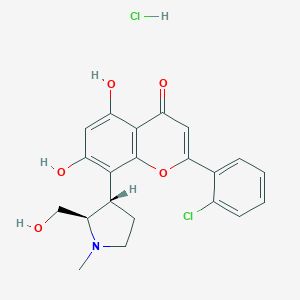

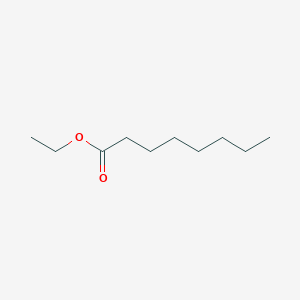

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,3R,4R,5R,6S)-4,5-dihydroxy-6-[[(1R,3R,4R,5S,8S)-3-[(2R,3S,4R,5R,6S)-5-hydroxy-2-(hydroxymethyl)-6-[[(1R,3S,4R,5S,8S)-3-hydroxy-4-sulfonatooxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-3-sulfonatooxyoxan-4-yl]oxy-4-sulfonatooxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-2-(hydroxymethyl)oxan-3-yl] sulfate](/img/structure/B45962.png)